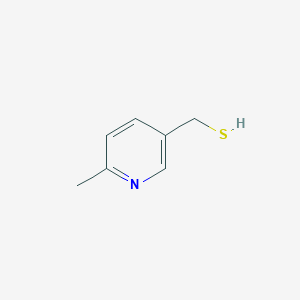
(6-Methylpyridin-3-yl)methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Methylpyridin-3-yl)methanethiol is an organic compound with the molecular formula C₇H₉NS It is a derivative of pyridine, featuring a thiol group (-SH) attached to a methylpyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methylpyridin-3-yl)methanethiol typically involves the reaction of 6-methylpyridine with a thiolating agent. One common method is the nucleophilic substitution reaction where 6-methylpyridine is treated with a thiolating reagent such as thiourea followed by hydrolysis to yield the desired thiol compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the thiol group and prevent oxidation.
Analyse Chemischer Reaktionen
Types of Reactions
(6-Methylpyridin-3-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding methylpyridine.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Methylpyridine.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(6-Methylpyridin-3-yl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (6-Methylpyridin-3-yl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can affect cellular pathways and processes, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (6-Methylpyridin-2-yl)methanethiol
- (6-Methylpyridin-4-yl)methanethiol
- (6-Methylpyridin-3-yl)methanol
Uniqueness
(6-Methylpyridin-3-yl)methanethiol is unique due to its specific substitution pattern on the pyridine ring and the presence of the thiol group
Biologische Aktivität
(6-Methylpyridin-3-yl)methanethiol is a compound of increasing interest in biological and medicinal chemistry due to its potential pharmacological applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a methyl group and a thiol (-SH) group, which contributes to its unique chemical reactivity and biological properties. The presence of the thiol group allows for interactions with various biological targets, enhancing its potential as a therapeutic agent.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes by binding to their active sites, thereby modulating their activity. This is particularly relevant in the context of anti-inflammatory and antimicrobial effects.
- Metal Ion Coordination : The nitrogen atom in the pyridine ring can coordinate with metal ions, influencing various biochemical pathways and potentially leading to therapeutic effects.
Pharmacological Applications
Research indicates that this compound exhibits promising biological activities:
- Anti-inflammatory Properties : Studies have shown that derivatives of this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
- Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents .
- Cancer Research : Preliminary studies suggest that this compound may have anti-proliferative effects on cancer cells, indicating its potential role in cancer therapy .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Nucleophilic Substitution Reactions : Utilizing appropriate precursors, nucleophilic substitution can introduce the thiol group onto the pyridine ring.
- Reduction Reactions : Reduction of corresponding sulfoxides or sulfones can yield the desired thiol compound.
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of this compound in vitro. The results indicated a significant reduction in the production of inflammatory mediators such as TNF-alpha and IL-6 when treated with this compound at varying concentrations. The study concluded that it could be a viable candidate for developing anti-inflammatory drugs.
Case Study 2: Antimicrobial Efficacy
In another study, this compound was tested against several bacterial strains, including E. coli and S. aureus. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting its potential as an antimicrobial agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Anti-inflammatory, Antimicrobial |
| 2-Methylpyridine | Structure | Limited biological activity |
| 5-Hydroxymethyl-2-methylpyridine | Structure | Antioxidant properties |
Eigenschaften
Molekularformel |
C7H9NS |
|---|---|
Molekulargewicht |
139.22 g/mol |
IUPAC-Name |
(6-methylpyridin-3-yl)methanethiol |
InChI |
InChI=1S/C7H9NS/c1-6-2-3-7(5-9)4-8-6/h2-4,9H,5H2,1H3 |
InChI-Schlüssel |
DCFXZYROFKFWDK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(C=C1)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















